molecular formula C23H24N4O4 B605779 Brensocatib CAS No. 1802148-05-5

Brensocatib

Número de catálogo B605779
Número CAS: 1802148-05-5
Peso molecular: 420.469
Clave InChI: AEXFXNFMSAAELR-RXVVDRJESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Brensocatib, also known as INS1007, is an investigational, first-in-class, selective, and reversible dipeptidyl peptidase 1 (DPP-1) inhibitor . It is under development for the treatment of neutrophil-mediated diseases including non-cystic fibrosis bronchiectasis, cystic fibrosis, chronic obstructive pulmonary fibrosis (COPD), coronavirus disease 2019 (COVID-19) caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), hidradenitis suppurativa, and chronic rhinosinusitis without nasal polyps .


Synthesis Analysis

A population pharmacokinetic (PPK) model was developed to characterize brensocatib exposure, determine potential relationships between brensocatib exposure and efficacy and safety measures, and inform dose selection in clinical studies . Pharmacokinetic (PK) data pooled from a phase I study of once-daily brensocatib (10, 25, and 40 mg) in healthy adults and a phase II study of once-daily brensocatib (10 mg and 25 mg) in adults with NCFBE were used to develop a PPK model and to evaluate potential covariate effects on brensocatib pharmacokinetics .


Molecular Structure Analysis

Brensocatib belongs to the class of organic compounds known as beta amino acids and derivatives . These are amino acids having a (-NH2) group attached to the beta carbon atom .


Chemical Reactions Analysis

The PPK model that best described the observed data consisted of two distributional compartments and linear clearance . Two significant covariates were found: age on volume of distribution and renal function on apparent oral clearance .

Aplicaciones Científicas De Investigación

Summary of the Application

Brensocatib is a novel, oral, selective, reversible inhibitor of dipeptidyl peptidase 1 (DPP1), which activates several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG) in the bone marrow during the early stage of neutrophil maturation .

Methods of Application or Experimental Procedures

An extensive naïve dosing study with brensocatib at different dosing levels, frequencies, and durations was undertaken . Dose-dependent PK exposure responses (AUC and Cmax) were observed regardless of the rodent species and strain .

Results or Outcomes

Overall, mice showed greater reduction in NSP activities compared to rats . Both mice and rats dosed once daily (QD) had equivalent NSP activity reduction compared to BID (twice a day) dosing when the QD dose was 1.5-times the BID daily dose .

2. Application in Treatment of Non-cystic Fibrosis Bronchiectasis

Summary of the Application

Brensocatib is an investigational, small-molecule, orally bioavailable, selective, reversible dipeptidyl peptidase 1 inhibitor that blocks activation of neutrophil serine proteases including NE .

Methods of Application or Experimental Procedures

In the phase 2 randomised, double-blind, placebo-controlled WILLOW study, patients received 10 mg brensocatib (n=82), 25 mg brensocatib (n=87) or placebo (n=87) once daily for 24 weeks .

Results or Outcomes

The time to first exacerbation was prolonged with brensocatib compared with placebo (adjusted hazard ratio (HR) 0.58, 95% CI 0.35–0.95 for the 10 mg dose; adjusted HR 0.62, 95% CI 0.38–0.99 for the 25 mg dose) and reductions in sputum NE were observed .

3. Application in Chronic Rhinosinusitis Without Nasal Polyps

Summary of the Application

Brensocatib is being investigated as a potential treatment for neutrophil-mediated diseases, including chronic rhinosinusitis without nasal polyps . Chronic rhinosinusitis is an inflammatory disease of the nose and paranasal sinuses affecting 12.5% of the adult population worldwide .

Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures for this specific application are not detailed in the available resources .

Results or Outcomes

The outcomes of this application are currently under investigation and not yet published .

4. Application in Neutrophil-Mediated Inflammatory and Autoimmune Diseases

Summary of the Application

Brensocatib is a novel, oral, selective, reversible inhibitor of dipeptidyl peptidase 1 (DPP1), which activates several neutrophil serine proteases (NSPs) in the bone marrow during the early stage of neutrophil maturation . These NSPs are associated with pathogen destruction and inflammatory mediation; their dysregulated activation can result in excess secretion of active NSPs causing damaging inflammation and contributing to neutrophil-mediated inflammatory and autoimmune diseases .

Methods of Application or Experimental Procedures

Pharmacological inhibition of DPP1 in the bone marrow could represent an attractive strategy for these neutrophil-driven diseases . An extensive naïve dosing study with brensocatib at different dosing levels, frequencies, and durations was undertaken .

Results or Outcomes

A completed Phase 2 trial in non-cystic fibrosis bronchiectasis patients demonstrated that administration of brensocatib attenuated the damaging effects of chronic inflammation by inhibiting the downstream activation of NSPs .

Direcciones Futuras

Brensocatib has shown promising results in phase II trials, reducing the risk and frequency of bronchiectasis exacerbations at 24 weeks . Further evaluation of Brensocatib as a potential therapeutic option, or to complement existing treatments, is needed .

Propiedades

IUPAC Name

(2S)-N-[(1S)-1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-27-19-12-17(7-8-20(19)31-23(27)29)16-5-3-15(4-6-16)11-18(13-24)26-22(28)21-14-25-9-2-10-30-21/h3-8,12,18,21,25H,2,9-11,14H2,1H3,(H,26,28)/t18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXFXNFMSAAELR-RXVVDRJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)CC(C#N)NC(=O)C4CNCCCO4)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)C[C@@H](C#N)NC(=O)[C@@H]4CNCCCO4)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brensocatib

CAS RN

1802148-05-5
Record name Brensocatib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802148055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brensocatib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15638
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2S)-N-[(1S)-1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRENSOCATIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25CG88L0BB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
JD Chalmers, CS Haworth, ML Metersky… - … England Journal of …, 2020 - Mass Medical Soc
… receive 10 mg of brensocatib, and 87 to receive 25 mg of brensocatib. The 25th percentile … 10-mg brensocatib group, and 96 days in the 25-mg brensocatib group. Brensocatib treatment …
Number of citations: 166 www.nejm.org
H Usansky, E Yoon, A Teper, J Zou… - … in Drug Development, 2022 - Wiley Online Library
… Brensocatib was well tolerated in … that brensocatib can be administered with or without food and that dose adjustment is unnecessary for Japanese patients when receiving brensocatib …
Number of citations: 2 accp1.onlinelibrary.wiley.com
KJ Chen, J Zhang, D LaSala, J Basso… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
… In conclusion, these results suggest that brensocatib alters disease progression in LN … brensocatib on NSP activities in lupus-prone NZB/W F1 mice, we evaluated repeated brensocatib …
Number of citations: 1 www.ncbi.nlm.nih.gov
J Basso, KJ Chen, Y Zhou, L Mark, D LaSala… - Frontiers in …, 2023 - frontiersin.org
… brensocatib’s pharmacokinetic (PK) profile and its pharmacodynamic (PD) effects on NE, PR3, and CatG, an extensive naïve dosing study with brensocatib at … in vivo brensocatib study …
Number of citations: 1 www.frontiersin.org
JD Chalmers, H Usansky, CM Rubino, A Teper… - Clinical …, 2022 - Springer
… brensocatib (10, 25, and 40 mg) in healthy adults and a phase II study of once-daily brensocatib … to evaluate potential covariate effects on brensocatib pharmacokinetics. PK–efficacy …
Number of citations: 5 link.springer.com
D Cipolla, J Zhang, B Korkmaz… - Respiratory …, 2023 - respiratory-research.biomedcentral …
… of treatment with 10 or 25 mg brensocatib was associated with improvements in clinical … mg of brensocatib, and 87 to receive 25 mg of brensocatib. Additionally, brensocatib reduced NE …
PP McDonald, FG Leifer, J Basso, D Lasala… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
… brensocatib inhibited NE in humans and led to a better therapeutic outcome (25, 26). We now report that brensocatib … the outcomes of brensocatib treatment in these disease models. …
Number of citations: 5 www.ncbi.nlm.nih.gov
JD Chalmers, ML Metersky, J Feliciano… - ERJ Open …, 2023 - Eur Respiratory Soc
… and number needed to harm (NNH) for brensocatib compared with placebo in patients with … /(f brensocatib −f placebo ) with 95% CI, where f brensocatib is the proportion of brensocatib-…
Number of citations: 1 openres.ersjournals.com
JC Gunsolley, JD Chalmers, O Sibila… - JDR Clinical & …, 2023 - journals.sagepub.com
… with brensocatib … of brensocatib will not be limited by periodontal disease risks. Nevertheless, routine dental/periodontal care should be provided to patients irrespective of brensocatib …
Number of citations: 4 journals.sagepub.com
H Usansky, E Yoon, A Teper… - TP96. TP096 CLINICAL …, 2021 - atsjournals.org
… Following single and multiple dosing with either 10 mg or 25 mg brensocatib, geometric … participants treated with 40 mg brensocatib (Table). Brensocatib Cmax and AUC were dose …
Number of citations: 1 www.atsjournals.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.